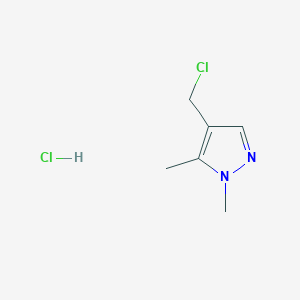

4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride

Description

4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride (CAS: 1390655-08-9) is a pyrazole derivative characterized by a chloromethyl (-CH2Cl) group at the 4-position and methyl (-CH3) groups at the 1- and 5-positions of the pyrazole ring. It is commercially available as a hydrochloride salt (95% purity) and is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science . The hydrochloride form enhances stability and solubility, making it suitable for nucleophilic substitution reactions to generate more complex derivatives .

Properties

IUPAC Name |

4-(chloromethyl)-1,5-dimethylpyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2.ClH/c1-5-6(3-7)4-8-9(5)2;/h4H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBJSMVONAQCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1390655-08-9 | |

| Record name | 1H-Pyrazole, 4-(chloromethyl)-1,5-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1390655-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride is a compound belonging to the pyrazole class, which is known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in medicine and agriculture.

- Molecular Formula : C6H9ClN2

- Molecular Weight : 146.60 g/mol

- CAS Number : 118994070

The biological activity of this compound can be attributed to its interaction with various molecular targets. Pyrazole derivatives generally exhibit their effects through:

- Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of cyclooxygenases (COX), which are enzymes involved in the inflammatory process .

- Antimicrobial Activity : Compounds containing the pyrazole ring have shown significant antibacterial and antifungal properties .

- Anticancer Potential : Some studies indicate that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways .

Biological Activities

The compound exhibits several biological activities, including:

1. Anti-inflammatory Activity

In vitro studies have demonstrated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to this compound have shown up to 85% inhibition of TNF-α at certain concentrations .

2. Antimicrobial Activity

Research indicates that this compound has notable activity against various pathogens:

- Bacterial Strains : Effective against Escherichia coli and Staphylococcus aureus.

- Fungal Strains : Exhibits antifungal properties against Candida albicans.

3. Anticancer Activity

Recent advancements in drug design have highlighted the anticancer potential of pyrazole derivatives. For example, compounds derived from pyrazoles have been tested against various cancer cell lines (e.g., MCF7, A549) showing significant cytotoxic effects with IC50 values in the micromolar range .

Case Studies

Several studies illustrate the biological efficacy of pyrazole compounds:

Scientific Research Applications

Organic Synthesis

4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride serves as an important intermediate in organic synthesis. Its chloromethyl group acts as a reactive electrophile, allowing it to participate in various substitution reactions to form more complex organic molecules. This property makes it valuable in the development of new compounds with tailored functionalities.

The compound has been investigated for its biological activities, including:

- Antimicrobial Activity : Studies have shown that it exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate its potential as a candidate for developing new antimicrobial agents.

- Anticancer Activity : In vitro studies demonstrated that the compound induces apoptosis in cancer cells through activation of caspase pathways. The IC50 values for notable cancer cell lines are:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

In vivo studies using murine models showed significant tumor growth inhibition upon treatment with this compound.

- Neuroprotective Effects : Emerging evidence suggests neuroprotective properties, particularly in models of neurodegeneration induced by oxidative stress. The mechanism involves modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activity.

Case Studies

Recent clinical studies have explored the therapeutic potential of this compound beyond infectious diseases. One study focused on patients with chronic inflammatory conditions treated with this compound, revealing improvements in inflammatory markers and patient-reported outcomes related to pain and mobility.

Similar Compounds

The compound's unique structure allows for comparison with similar pyrazole derivatives:

| Compound Name | Key Differences |

|---|---|

| 1,3-Dimethyl-1H-pyrazole | Lacks chloromethyl group; less reactive |

| 5-Methyl-1,3-dimethyl-1H-pyrazole | Similar structure but different reactivity |

| 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole | Bromine as leaving group; affects reaction conditions |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazole Family

Key structural analogs include:

Key Observations:

- Positional Isomerism : The chloromethyl group's position (4 vs. 5) significantly affects reactivity. For instance, 4-(chloromethyl) derivatives are more reactive in SN2 substitutions due to reduced steric hindrance compared to 5-substituted analogs .

- Ring Systems : Fused-ring systems (e.g., pyrazolo[3,4-d]pyrimidine in ) exhibit enhanced pharmacological activity but require multistep syntheses.

Physicochemical Properties

Preparation Methods

Chloromethylation via Formaldehyde and Hydrochloric Acid

One classical approach involves the chloromethylation of 1,5-dimethylpyrazole using formaldehyde and hydrochloric acid, sometimes catalyzed by zinc chloride or other Lewis acids. The reaction proceeds through the formation of a chloromethyl intermediate, typically under acidic aqueous conditions.

- React 1,5-dimethyl-1H-pyrazole with an aqueous solution of formaldehyde (usually 37% strength) and concentrated hydrochloric acid (approx. 36% w/w).

- Maintain the reaction temperature around 80°C.

- Introduce hydrochloric acid gas continuously to maintain acidity and facilitate chloromethylation.

- Reaction time ranges from 15 to 20 hours to ensure complete conversion.

- After reaction completion, remove excess aqueous hydrochloric acid under reduced pressure.

- Precipitate the hydrochloride salt by adding HCl gas in ethanol, followed by cooling to approximately 5°C.

- Filter, wash with HCl gas in ether, and dry under vacuum to obtain the pure hydrochloride salt.

This method yields 4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride as a crystalline solid with melting points typically around 190–213°C, depending on purity and crystallization conditions.

Mechanochemical Chlorination Using Trichloroisocyanuric Acid (TCCA)

A more modern and green chemistry approach utilizes mechanochemical activation for chlorination:

- Mix 1,5-dimethylpyrazole with trichloroisocyanuric acid (TCCA) and silica gel as a grinding aid.

- Use a shaker mill or ball mill at ambient temperature (room temperature) oscillating at ~30 Hz.

- Typical reaction times are 15 to 60 minutes.

- After milling, extract the reaction mixture with dichloromethane or methanol.

- Filter through silica gel to remove insoluble solids.

- Quench residual chlorine with sodium thiosulfate solution.

- Evaporate solvent to yield 4-chloromethyl-1,5-dimethylpyrazole.

This solvent-free method offers advantages in atom economy, reaction mass efficiency, and reduced waste generation. Yields are reported up to 82% with high selectivity. The process is scalable and aligns with green chemistry principles.

Chloromethylation Using Chloromethyl Methyl Ether or Related Agents

In some synthetic routes, chloromethyl methyl ether or similar chloromethylating agents are employed:

- React 1,5-dimethyl-1H-pyrazole with chloromethyl methyl ether in anhydrous solvents such as dichloromethane.

- Conduct the reaction at low temperatures (0–5°C) to minimize side reactions.

- After chloromethylation, treat the crude product with hydrogen chloride gas in ethanol to form the hydrochloride salt.

- Purify by recrystallization from ethanol/water mixtures to achieve high purity (>95%).

This method is more classical and requires careful handling of chloromethyl methyl ether due to its toxicity and carcinogenicity.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Yield & Purity | Notes |

|---|---|---|---|---|

| Formaldehyde + HCl (acidic) | 1,5-dimethylpyrazole, 37% formaldehyde, conc. HCl, 80°C | Simple, scalable | ~78-85% yield; crystalline salt | Requires long reaction time (15-20h) |

| Mechanochemical with TCCA | 1,5-dimethylpyrazole, TCCA, silica gel, ball mill, r.t. | Green, solvent-free, fast | ~82% yield; high selectivity | Requires milling equipment |

| Chloromethyl methyl ether | 1,5-dimethylpyrazole, chloromethyl methyl ether, DCM, 0–5°C | Controlled, high purity | >95% purity after recrystallization | Toxic reagents, careful handling |

Research Findings and Optimization Notes

- Reaction Temperature and Time: Maintaining 80°C for formaldehyde/HCl chloromethylation ensures good conversion but requires prolonged heating (~20 hours). Lower temperatures slow the reaction but reduce side products.

- Acid Gas Introduction: Continuous HCl gas bubbling maintains acidity and drives the equilibrium toward chloromethylation, improving yield and product crystallinity.

- Purification: Conversion to hydrochloride salt by treatment with HCl in ethanol followed by cooling and filtration yields a stable crystalline product with reproducible melting points.

- Mechanochemical Advantages: The solvent-free milling method reduces hazardous waste and energy consumption, with quick reaction times (under 1 hour) and good atom economy metrics.

- Safety Considerations: Chloromethyl methyl ether is carcinogenic; thus, alternative methods like mechanochemical chlorination or formaldehyde/HCl routes are preferred industrially.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1,5-dimethyl-1H-pyrazole with chloroacetyl chloride in dichloromethane or similar solvents, using bases like triethylamine to neutralize HCl byproducts . To improve yields, consider:

- Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to dichloromethane.

- Sonication-assisted synthesis : Evidence from similar pyrazole derivatives shows sonication reduces reaction times (e.g., 2–20 minutes) and improves yields (65–80%) by enhancing reagent mixing .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR spectroscopy : Use H and C NMR to confirm the chloromethyl group (δ ~4.5–5.0 ppm for CHCl) and dimethyl substituents .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]) with high-resolution data to distinguish from analogs .

- HPLC-PDA : Monitor purity (>95%) and detect impurities from incomplete substitution or hydrolysis byproducts .

Q. How is this compound utilized as a building block in heterocyclic chemistry?

- Methodological Answer : The chloromethyl group enables further functionalization. Examples include:

- Nucleophilic substitution : React with amines, thiols, or alkoxides to generate pyrazole-based ligands or pharmacophores .

- Cross-coupling reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups for materials science applications (e.g., organic semiconductors) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in electrophilic/nucleophilic environments?

- Methodological Answer : The chloromethyl group’s leaving ability (Cl) facilitates SN2 reactions. To study this:

- Kinetic experiments : Compare reaction rates with varying nucleophiles (e.g., primary vs. tertiary amines) in polar solvents.

- DFT calculations : Model transition states to predict regioselectivity in substitutions, as demonstrated in pyrazole-based drug design .

- Isotopic labeling : Use C-labeled chloromethyl groups to track substitution pathways via NMR .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigate by:

- Standardized bioassays : Use common reference strains (e.g., E. coli ATCC 25922) and controls like ciprofloxacin for antimicrobial studies .

- Purity validation : Ensure >98% purity via recrystallization (ethanol/water) and characterize impurities via LC-MS .

- Dose-response profiling : Test across a wide concentration range (nM–mM) to differentiate specific activity from nonspecific cytotoxicity .

Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacological studies?

- Methodological Answer : The hydrochloride salt enhances solubility but may hydrolyze under basic conditions. Strategies include:

- pH buffering : Use phosphate-buffered saline (pH 6.5–7.5) to minimize hydrolysis of the chloromethyl group .

- Lyophilization : Prepare stable lyophilized powders for long-term storage, reconstituting in anhydrous DMSO for in vitro assays .

- Accelerated stability testing : Monitor degradation at 40°C/75% RH over 14 days to predict shelf-life .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Systematic modifications and assays are key:

- Substituent variation : Replace the chloromethyl group with bromomethyl or azidomethyl to alter electronic properties and reactivity .

- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) for anti-inflammatory applications .

- In vivo validation : Prioritize derivatives with >50% inhibition in enzyme assays for pharmacokinetic profiling in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.